Grepafloxacin is a synthetic fluoroquinolone antibacterial agent. [] It belongs to the "second-generation" of fluoroquinolones. [] It exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, including strains resistant to penicillin, other beta-lactam antibiotics, and macrolides. [, , ] This makes it a potentially valuable tool in the fight against antibiotic resistance, particularly in respiratory tract infections. [, ]
Grepafloxacin belongs to the class of quinolone antibiotics, which function primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. Its chemical classification is as follows:
The synthesis of grepafloxacin involves several key steps that focus on modifying the quinolone structure to introduce specific functional groups. One notable method includes the conversion of a carboxylic acid to its dimethyloxazoline derivative, followed by a series of reactions including deprotonation, silylation, and methylation.
Grepafloxacin's molecular structure features a fluorinated quinolone core with a piperidine substituent. The compound has a stereocenter, existing as a racemic mixture of (R)- and (S)-enantiomers.
Grepafloxacin undergoes several chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:
Grepafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.
Grepafloxacin possesses several notable physical and chemical properties:
Despite its withdrawal from clinical use due to safety concerns, grepafloxacin has been studied for various scientific applications:
The fluoroquinolone class evolved from nalidixic acid (discovered in 1962), which exhibited narrow-spectrum Gram-negative activity. Structural modifications in the 1980s yielded second-generation agents like ciprofloxacin, featuring a C-6 fluorine atom and C-7 piperazine ring to broaden Gram-negative coverage and improve pharmacokinetics. Third-generation fluoroquinolones emerged in the mid-1990s to address rising Gram-positive resistance, particularly Streptococcus pneumoniae. Grepafloxacin (developed by Glaxo Wellcome/Otsuka) was synthesized through targeted modifications at the C-5 and C-7 positions of the quinolone core. It received initial approval in Japan (1997) and the United Kingdom (1998) under the brand name Raxar® for respiratory and genitourinary infections. However, worldwide withdrawal occurred in 1999 due to cardiovascular toxicity concerns, truncating its clinical lifespan [1] [7] [8].
Table 1: Key Events in Grepafloxacin's Development
Year | Event |
---|---|
1991 | Patent filed for synthesis method (Warner-Lambert) |
1997 | Initial approval in Japan |
1998 | Approval in the United Kingdom |
1999 | Global withdrawal due to cardiac safety concerns |
Grepafloxacin is classified as a third-generation fluoroquinolone, sharing this category with sparfloxacin and trovafloxacin. This generation is distinguished from second-generation agents (e.g., ciprofloxacin, ofloxacin) by enhanced activity against Gram-positive bacteria and atypicals (Mycoplasma, Chlamydia), while retaining broad Gram-negative coverage. Fourth-generation agents (e.g., moxifloxacin) later surpassed third-generation compounds by adding reliable anaerobic activity. Grepafloxacin’s specific structural attributes—a C-5 methyl group and a C-7 3-methylpiperazine—directly enabled its expanded spectrum against respiratory pathogens like penicillin-susceptible and -resistant S. pneumoniae [8] [9].
Table 2: Generational Classification of Key Fluoroquinolones
Generation | Key Agents | Spectrum Enhancements |
---|---|---|
First | Nalidixic acid | Narrow Gram-negative (primarily urinary) |
Second | Ciprofloxacin, Ofloxacin | Expanded Gram-negative, some atypicals |
Third | Grepafloxacin, Sparfloxacin | Improved Gram-positive (especially S. pneumoniae) |
Fourth | Moxifloxacin, Gemifloxacin | Gram-positive, Gram-negative, Anaerobes |
Grepafloxacin was initially targeted for respiratory and genitourinary infections due to three key properties: its antimicrobial spectrum, pharmacokinetic profile, and ability to evade certain resistance mechanisms.
Broad-Spectrum Activity Against Key Pathogens:Grepafloxacin exhibited potent in vitro activity against common respiratory pathogens, including Haemophilus influenzae (MIC₉₀: ≤0.03 µg/mL), Moraxella catarrhalis (MIC₉₀: 0.06 µg/mL), and Streptococcus pneumoniae (MIC₉₀: 0.25 µg/mL), including penicillin-intermediate strains [1] [2] [4]. It was also highly active against atypical respiratory pathogens (Mycoplasma pneumoniae, Chlamydia pneumoniae) and sexually transmitted pathogens (Neisseria gonorrhoeae, Chlamydia trachomatis) [1] [9]. This broad coverage made it suitable for empirical treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB).
Favorable Pharmacokinetics for Once-Daily Dosing:Grepafloxacin demonstrated rapid oral absorption (bioavailability ~70%) and extensive tissue distribution. Its relatively long elimination half-life (15 ± 3 hours) supported once-daily administration. High concentrations were achieved in bronchial mucosa, epithelial lining fluid, and alveolar macrophages—exceeding serum levels and the MICs of target respiratory pathogens for most of the dosing interval [2] [7]. Protein binding was moderate (~50%), suggesting good tissue penetration [1] [7].
Table 3: Comparative In Vitro Activity (MIC₉₀ µg/mL) Against Respiratory Pathogens
Organism | Grepafloxacin | Ciprofloxacin | Ofloxacin |
---|---|---|---|
Streptococcus pneumoniae | 0.25 | 2.0 | 2.0 |
Haemophilus influenzae | ≤0.03 | ≤0.03 | ≤0.06 |
Moraxella catarrhalis | 0.06 | 0.03 | 0.12 |
Mycoplasma pneumoniae | 0.12 | 1.0 | 0.5 |
Overcoming Efflux-Mediated Resistance:A critical advantage over earlier fluoroquinolones was grepafloxacin's reduced susceptibility to the NorA efflux pump in Staphylococcus aureus. Efflux pumps actively expel antibiotics from bacterial cells, reducing intracellular concentrations. Grepafloxacin's C-7 3-methylpiperazine moiety hindered recognition by NorA, allowing it to maintain activity against some ciprofloxacin-resistant strains. This property was particularly relevant for potential skin/soft tissue infections and upper respiratory infections involving staphylococci [4] [5] [8].
Bactericidal Activity at Low Concentrations:Grepafloxacin acted bactericidally at concentrations close to its MIC. This concentration-dependent killing mechanism, characteristic of fluoroquinolones, was efficient against target pathogens like S. pneumoniae and H. influenzae. Its dual inhibition of both DNA gyrase (primary target in Gram-negatives) and topoisomerase IV (primary target in Gram-positives) contributed to this potent bactericidal effect and potentially lowered the mutation prevention concentration compared to agents primarily targeting one enzyme [2] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7